molecular formula C18H27BrN2 B10884394 1'-(4-Bromobenzyl)-4-methyl-1,4'-bipiperidine

1'-(4-Bromobenzyl)-4-methyl-1,4'-bipiperidine

Cat. No.: B10884394
M. Wt: 351.3 g/mol
InChI Key: ULQFZUAHWDOIRK-UHFFFAOYSA-N
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Description

1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine is an organic compound that features a bromobenzyl group attached to a bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine typically involves the reaction of 4-bromobenzyl chloride with 4-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, potentially modulating their activity. The bipiperidine structure may facilitate binding to biological macromolecules, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1’-(4-Bromobenzyl)-4-methyl-1,4’-bipiperidine is unique due to the combination of the bromobenzyl group and the bipiperidine structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H27BrN2

Molecular Weight

351.3 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C18H27BrN2/c1-15-6-12-21(13-7-15)18-8-10-20(11-9-18)14-16-2-4-17(19)5-3-16/h2-5,15,18H,6-14H2,1H3

InChI Key

ULQFZUAHWDOIRK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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